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Compound of Interest

Compound Name: 4-Bromo-3-ethylbenzoic acid
CAS No.: 741698-92-0
Cat. No.: B1290023
Get Quote
. J

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties,
and proposed synthesis of 4-Bromo-3-ethylbenzoic acid. Due to the limited availability of
direct experimental data for this specific compound in peer-reviewed literature, this guide
leverages data from structurally similar compounds to predict its characteristics and outlines a
plausible synthetic methodology. This approach provides a valuable resource for researchers
interested in the synthesis and potential applications of this and related substituted benzoic
acids.

Molecular Structure and Identifiers

4-Bromo-3-ethylbenzoic acid is a disubstituted benzoic acid derivative with a bromine atom
and an ethyl group attached to the aromatic ring. The substitution pattern is crucial for its
chemical reactivity and potential biological activity.

Table 1: Chemical Identifiers and Molecular Properties
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Identifier Value Reference
IUPAC Name 4-bromo-3-ethylbenzoic acid [1]
CAS Number 741698-92-0 [1]
Molecular Formula CoHoBrO:2 [1]
Molecular Weight 229.07 g/mol [1]
Canonical SMILES ;CCl:C(C:CC(:Cl)C(:O)O) [1]

r

INChl=1S/C9H9BrO2/c1-2-6-5-
InChl 7(9(11)12)3-4-8(6)10/h3- [1]
5H,2H2,1H3,(H,11,12)

ACIPPYAWWAWDOL-
InChlKey [1]
UHFFFAOYSA-N

Predicted XlogP 29 [1]

Proposed Synthesis

A definitive, peer-reviewed synthesis protocol for 4-Bromo-3-ethylbenzoic acid is not readily
available. However, a plausible and efficient route is the electrophilic bromination of 3-
ethylbenzoic acid. The ethyl group is an ortho, para-directing activator, while the carboxylic acid
group is a meta-directing deactivator.[2] Therefore, the bromination is expected to occur at the
position para to the ethyl group and meta to the carboxylic acid group, which is the C4 position.

Proposed Experimental Protocol: Bromination of 3-
Ethylbenzoic Acid

This protocol is a representative method based on general procedures for the bromination of
aromatic compounds.[3]

Materials:

o 3-Ethylbenzoic acid
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Liquid Bromine (Br2)

Iron(lll) bromide (FeBrs) or iron filings (as a catalyst precursor)
Glacial Acetic Acid

Sodium bisulfite solution

Dichloromethane (or other suitable organic solvent)

Saturated sodium bicarbonate solution

Saturated sodium chloride solution (brine)

Anhydrous magnesium sulfate or sodium sulfate

Hydrochloric acid (concentrated)

Procedure:

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a
dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr gas),
dissolve 3-ethylbenzoic acid in glacial acetic acid.

Catalyst Addition: Add a catalytic amount of iron(lll) bromide or iron filings to the solution.

Bromination: Cool the mixture in an ice bath. Slowly add a stoichiometric amount of liquid
bromine dissolved in glacial acetic acid via the dropping funnel with continuous stirring.

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to
room temperature and stir for several hours, monitoring the reaction progress by Thin Layer
Chromatography (TLC). Gentle heating may be required to drive the reaction to completion.

Quenching: Once the reaction is complete, cool the mixture and quench the excess bromine
by adding a sodium bisulfite solution until the red-brown color of bromine disappears.

Extraction: Transfer the reaction mixture to a separatory funnel and dilute with water. Extract
the product with a suitable organic solvent like dichloromethane.
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» Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate
solution (to remove unreacted starting material and acidic byproducts), and brine.

» Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or
sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the
crude product.

 Purification: The crude 4-Bromo-3-ethylbenzoic acid can be purified by recrystallization
from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

o Characterization: The structure and purity of the final product should be confirmed by
spectroscopic methods (NMR, IR, MS) and melting point determination.

Spectroscopic Characterization (Predicted)

As experimental spectra for 4-Bromo-3-ethylbenzoic acid are not available, the following
tables present data for structurally related compounds to predict the expected spectral features
of the target molecule.

Table 2: Predicted *H NMR Spectral Data for 4-Bromo-3-ethylbenzoic Acid
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Proton

Predicted
Chemical Shift

(ppm)

Multiplicity

Coupling
Constant (J,
Hz)

Notes

-COOH

>10

Singlet (broad)

The chemical
shift of the
carboxylic acid
proton is highly
dependent on
the solvent and

concentration.

Ar-H (ortho to -
COOH)

~79-8.1

Doublet

This proton is
ortho to the
bromine and will
show a small

coupling.

Ar-H (meta to -
COOH)

~7.7-79

Doublet of

doublets

~8,2

This proton is
coupled to the
other two

aromatic protons.

Ar-H (para to -
COOH)

~75-7.7

Doublet

This proton is

ortho to the ethyl
group.

-CHz2-

~27-29

Quartet

~75

Coupled to the

methyl protons.

-CHs

~12-14

Triplet

~75

Coupled to the
methylene

protons.

Prediction based on data for 4-bromobenzoic acid and 4-ethylbenzoic acid.[4][5]

Table 3: Predicted 13C NMR Spectral Data for 4-Bromo-3-ethylbenzoic Acid
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Predicted Chemical Shift

Carbon Notes
(ppm)
The carboxylic acid carbon is
-COOH ~165- 170 o )
significantly deshielded.
Ar-C (ipso to -COOH) ~130- 135
The carbon attached to
] bromine will be shielded
Ar-C (ipso to -Br) ~120- 125 ) )
relative to other substituted
carbons.
Ar-C (ipso to -CH2CHs) ~ 140 - 145
Aromatic carbons will appear
Ar-CH ~125-135 o .
in this region.
-CH:- ~25-30
-CHs ~15-20

Prediction based on data for 4-bromobenzoic acid and 4-ethylbenzoic acid.[6][7]

Table 4: Predicted IR Spectral Data for 4-Bromo-3-ethylbenzoic Acid

Wavenumber (cm~?)

Vibration

2500-3300 O-H stretch (broad, carboxylic acid)
~ 1700 C=0 stretch (carboxylic acid)

~ 1600, 1475 C=C stretch (aromatic ring)

~ 1300 C-O stretch

~ 1200 O-H bend

Below 800 C-Br stretch and aromatic C-H bends

Prediction based on data for 4-bromobenzoic acid.[8]
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Table 5: Predicted Mass Spectrometry Data for 4-Bromo-3-ethylbenzoic Acid

m/z Interpretation

[M]*, Molecular ion peak with characteristic

228/230 bromine isotope pattern (*°Br and 8Br in ~1:1
ratio)

211/213 [M - OH]*

183/185 [M - COOH]*+

104 [M-Br-COJ*

Prediction based on data for ethyl 4-bromobenzoate.[9][10]

Visualizations
Proposed Synthesis Workflow

The following diagram illustrates the proposed synthetic pathway for 4-Bromo-3-ethylbenzoic
acid from 3-ethylbenzoic acid.

Reacts with

3-Ethylbenzoic Acid

Brz, FeBrs
Glacial Acetic Acid

Electrophilic
Aromatic
Bromination

Proceeds to Quenching (NaHSOs) Yields crude product for Yields pure

Extraction & Washing

Recrystallization 4-Bromo-3-ethylbenzoic Acid

Click to download full resolution via product page

Caption: Proposed synthesis of 4-Bromo-3-ethylbenzoic acid.

Conclusion

This technical guide provides a detailed overview of 4-Bromo-3-ethylbenzoic acid, focusing
on its molecular structure and a proposed synthetic route with a representative experimental
protocol. While direct experimental data for this compound is scarce, the provided predictions
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based on analogous structures offer a solid foundation for researchers. The outlined synthesis
and characterization data serve as a valuable starting point for the preparation and
investigation of this compound for potential applications in drug discovery and materials
science. Further experimental validation of the proposed synthesis and the predicted
spectroscopic data is encouraged to expand the knowledge base for this and other substituted
benzoic acid derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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